2-(7-Azaspiro[3.5]nonan-7-yl)ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(7-Azaspiro[35]nonan-7-yl)ethan-1-ol is a spirocyclic compound that features a unique structure with a spiro junction between a nonane ring and an azaspiro moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(7-Azaspiro[3.5]nonan-7-yl)ethan-1-ol typically involves the condensation of appropriate starting materials followed by cyclization reactions. One reported method involves the condensation of 3-bromo-2,2-bis(bromomethyl)propan-1-ol with p-tosylamide, followed by cyclization to form the spirocyclic structure . The reaction conditions often include the use of solvents like o-xylene and catalysts to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
2-(7-Azaspiro[3.5]nonan-7-yl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into different alcohols or amines.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents to dissolve the reagents and substrates.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce different alcohols or amines.
Scientific Research Applications
2-(7-Azaspiro[3.5]nonan-7-yl)ethan-1-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of spirocyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and binding affinities.
Mechanism of Action
The mechanism by which 2-(7-Azaspiro[3.5]nonan-7-yl)ethan-1-ol exerts its effects involves its interaction with specific molecular targets. For example, it can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
2-oxa-7-azaspiro[3.5]nonane: A similar spirocyclic compound with an oxygen atom in the ring.
2-oxa-6-azaspiro[3.3]heptane: Another spirocyclic compound with a smaller ring size.
Uniqueness
2-(7-Azaspiro[3.5]nonan-7-yl)ethan-1-ol is unique due to its specific spirocyclic structure, which imparts distinct chemical and biological properties. Its ability to form stable interactions with biological targets makes it particularly valuable in medicinal chemistry .
Properties
Molecular Formula |
C10H19NO |
---|---|
Molecular Weight |
169.26 g/mol |
IUPAC Name |
2-(7-azaspiro[3.5]nonan-7-yl)ethanol |
InChI |
InChI=1S/C10H19NO/c12-9-8-11-6-4-10(5-7-11)2-1-3-10/h12H,1-9H2 |
InChI Key |
WSCCBOVISKVBKZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(C1)CCN(CC2)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.